molecular formula C9H16N2O4 B613039 H-Orn(Aloc)-OH CAS No. 147290-10-6

H-Orn(Aloc)-OH

Cat. No. B613039
CAS RN: 147290-10-6
M. Wt: 216,22 g/mole
InChI Key: PIBIUFMNGVYLNI-ZETCQYMHSA-N
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Description

H-Orn(Aloc)-OH is a modified amino acid that has gained attention in scientific research due to its potential applications in various fields. This amino acid is a derivative of ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

1. Role in Peptide Folding

H-Orn(Aloc)-OH, specifically its variant Orn(i-PrCO-Hao), has been demonstrated to induce β-sheet folding and interactions in peptides. This amino acid, when incorporated into peptides, helps in forming β-sheetlike structures due to hydrogen bonding with subsequent residues. Such advancements in peptide synthesis are significant in studying protein structures and functions, as well as in the design of novel biomaterials (Nowick et al., 2002).

2. Impact on Hydrogen Production

Research involving Al–Ga and Al–Ga–In–Sn alloys with water, important for hydrogen production, shows that low melting point phases in these alloys enable the reaction of aluminum with water to produce hydrogen. This demonstrates the potential of this compound related compounds in energy applications, particularly in hydrogen generation as an alternative fuel source (Ziebarth et al., 2011).

3. Understanding Hydrogen in Minerals

The study of hydrogen concentration and speciation in minerals like feldspars, utilizing techniques like FTIR and NMR spectroscopy, provides insights into the role of compounds like this compound in geological processes. This research helps in understanding the water content and hydroxyl groups in various minerals, crucial for geological and environmental studies (Johnson & Rossman, 2003).

4. Applications in Smart Materials

The development of metallo-hydrogels with tunable fluorescence, stretchability, shape-memory, and self-healing properties, involves reactions and interactions that are related to the chemistry of this compound. Such materials have potential applications in flexible sensors, wearable devices, and information transmission, showcasing the broad applicability of this compound in material science (Tang, Liao, & Qu, 2019).

5. Environmental Implications

The hydroxyl radical ((•)OH), closely related to the chemistry of this compound, plays a significant role in environmental chemistry. Its unselective and instantaneous reactions with surrounding chemicals are crucial in the degradation of organic pollutants and understanding atmospheric chemistry (Gligorovski et al., 2015).

properties

IUPAC Name

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIUFMNGVYLNI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679816
Record name N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147290-10-6
Record name N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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